molecular formula C10H17N3O6 B14536013 Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine CAS No. 62147-11-9

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

Cat. No.: B14536013
CAS No.: 62147-11-9
M. Wt: 275.26 g/mol
InChI Key: BETRYUKKUFFBQR-VQVTYTSYSA-N
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Description

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine is a tripeptide composed of glycine, (4R)-4-hydroxy-L-proline, and L-serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of biochemical processes and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine typically involves the stepwise coupling of the three amino acids: glycine, (4R)-4-hydroxy-L-proline, and L-serine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of protective groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), is common to protect the amino acid functional groups during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline residue can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function, as well as its potential as a biomarker for certain diseases.

    Medicine: Explored for its therapeutic potential in treating conditions related to collagen synthesis and metabolism.

    Industry: Utilized in the development of novel biomaterials and as a component in cell culture media.

Mechanism of Action

The mechanism of action of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may interact with collagen-modifying enzymes, affecting collagen synthesis and stability.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-(4R)-4-hydroxy-L-proline: Similar structure but lacks the serine residue.

    Glycyl-D-valyl-(4R)-4-hydroxy-L-proline:

Uniqueness

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine is unique due to the presence of the serine residue, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62147-11-9

Molecular Formula

C10H17N3O6

Molecular Weight

275.26 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H17N3O6/c11-2-8(16)13-3-5(15)1-7(13)9(17)12-6(4-14)10(18)19/h5-7,14-15H,1-4,11H2,(H,12,17)(H,18,19)/t5-,6+,7+/m1/s1

InChI Key

BETRYUKKUFFBQR-VQVTYTSYSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CO)C(=O)O)C(=O)CN)O

Canonical SMILES

C1C(CN(C1C(=O)NC(CO)C(=O)O)C(=O)CN)O

Origin of Product

United States

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